

Preclinical Pharmacodynamics of Lansoprazole: An In-depth Technical Guide

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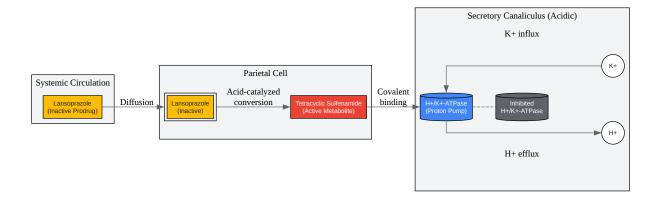
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical pharmacodynamics of **lansoprazole**, a proton pump inhibitor (PPI) widely used to treat acid-related disorders. The following sections detail its mechanism of action, key experimental protocols used in preclinical research, and a summary of its pharmacodynamic effects in various animal models.

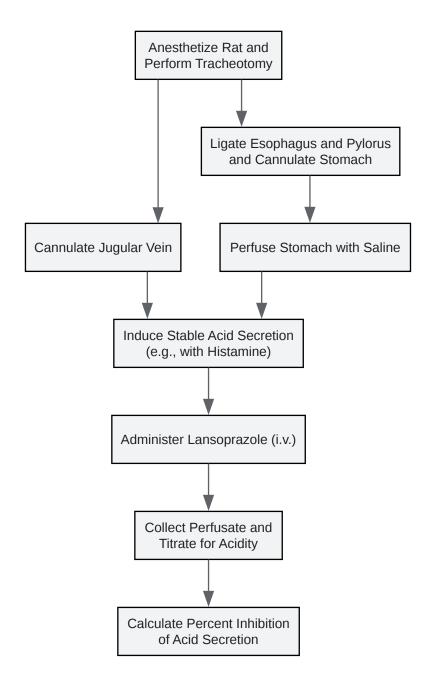
Mechanism of Action: Inhibition of the Gastric H+/K+-ATPase

Lansoprazole is a prodrug that, after systemic absorption, selectively accumulates in the acidic environment of the parietal cell secretory canaliculi.[1][2] Here, it undergoes an acid-catalyzed conversion to its active form, a tetracyclic sulfenamide.[2][3] This active metabolite then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase (proton pump).[2][4] This irreversible binding inactivates the proton pump, the final step in the pathway of gastric acid secretion, thereby inhibiting both basal and stimulated acid production.[1][5] The prolonged duration of action of **lansoprazole** is attributed to the irreversible nature of this binding, requiring de novo synthesis of the H+/K+-ATPase to restore acid secretion.[1]









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